Cas no 652134-09-3 (1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide)
1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide
- 1-ethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium,bromide
- 1-ethyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;bromide
- 652134-09-3
- 1-Ethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide
- DTXSID60799221
-
- Inchi: 1S/C8H14N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-7H,1,4-5,8H2,2H3;1H
- InChI Key: CFJGTRFXOFEQGH-UHFFFAOYSA-N
- SMILES: [Br-].[NH+]1(C=CN(CC=C)C1)CC
Computed Properties
- Exact Mass: 202.9245
- Monoisotopic Mass: 218.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 140
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 7.7Ų
Experimental Properties
- PSA: 9.14
1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00EK93-1g |
1-ALLYL-3-ETHYLIMIDAZOLIUM BROMIDE |
652134-09-3 | 1g |
$63.00 | 2024-04-22 | ||
| 1PlusChem | 1P00EK93-5g |
1-ALLYL-3-ETHYLIMIDAZOLIUM BROMIDE |
652134-09-3 | 5g |
$106.00 | 2024-04-22 | ||
| Aaron | AR00EKHF-1g |
1-Allyl-3-Ethylimidazolium Bromide |
652134-09-3 | 1g |
$63.00 | 2025-02-10 | ||
| Aaron | AR00EKHF-5g |
1-Allyl-3-Ethylimidazolium Bromide |
652134-09-3 | 5g |
$121.00 | 2025-02-10 |
1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide
Introduction to 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide (CAS No. 652134-09-3) in Modern Chemical and Pharmaceutical Research
The compound 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide, identified by the CAS number 652134-09-3, represents a fascinating class of heterocyclic organic molecules that have garnered significant attention in recent years due to their versatile applications in chemical synthesis and pharmaceutical development. Imidazolium-based compounds are known for their unique structural and functional properties, which make them valuable intermediates and active components in various advanced materials and drug formulations.
At the core of the compound's identity is its imidazolium ring system, a nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry. The presence of ethyl and propenyl substituents on the imidazolium ring introduces additional reactivity and functionality, enabling diverse chemical transformations. The bromide counterion further enhances the compound's utility as a synthetic precursor, facilitating its incorporation into more complex molecular architectures.
In the realm of pharmaceutical research, 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide has been explored for its potential as a building block in the design of novel therapeutic agents. Its structural motifs are reminiscent of natural products and bioactive molecules, suggesting possible applications in drug discovery programs targeting various diseases. The compound's ability to participate in hydrogen bonding and form stable complexes with biological targets makes it an attractive candidate for developing small-molecule modulators.
Recent advancements in supramolecular chemistry have highlighted the role of imidazolium ions as recognition units in self-assembled systems. The ethyl and propenyl groups on 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide contribute to its ability to form stable non-covalent interactions with other molecules, enabling the construction of complex nanostructures. These nanostructures have promising applications in drug delivery systems, where precise control over molecular assembly is crucial for achieving targeted therapy.
The compound's photochemical properties have also been investigated, revealing its potential as a photosensitizer or photocatalyst. The conjugated system provided by the propenyl group allows for efficient absorption of light at wavelengths relevant to biological tissues, making it suitable for photodynamic therapy applications. Such studies underscore the interdisciplinary nature of modern chemical research, where compounds like 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide bridge the gap between organic synthesis and biomedical innovation.
From a synthetic chemistry perspective, 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide exemplifies the power of transition-metal-catalyzed reactions in constructing complex heterocycles. The ethyl and propenyl substituents can be introduced through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, allowing for modular access to derivatives with tailored properties. These synthetic strategies are essential for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
The compound's stability under various conditions has made it a reliable component in industrial processes and laboratory protocols. Its resistance to hydrolysis and oxidation ensures consistent performance in multi-step syntheses, reducing the need for protective measures during storage and handling. This reliability is critical for large-scale production scenarios where consistency is paramount.
In conclusion, 1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide (CAS No. 652134-09-3) stands as a testament to the ingenuity of organic chemists in harnessing simple molecular frameworks for complex applications. Its versatility spans from pharmaceutical intermediates to advanced materials, reflecting its broad utility across multiple scientific disciplines. As research continues to uncover new possibilities for this compound and its derivatives, its significance in modern chemical biology is bound to grow even further.
652134-09-3 (1H-Imidazolium, 1-ethyl-3-(2-propenyl)-, bromide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)